Elevated Lipophilicity (XLogP3) Compared to Non-Methylated Analog 2,6-Dichloro-3-nitropyridine
The target compound displays a computed XLogP3 of 3.0, whereas the non-methylated analog 2,6-dichloro-3-nitropyridine has an XLogP3 of 1.8, representing a 1.2 log-unit increase [1][2]. This difference is consistent with the addition of a methyl group and correlates with improved passive membrane permeability, a property often sought in central nervous system drug candidates.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7): 1.8 |
| Quantified Difference | 1.2 log units higher |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release) |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration and oral absorption, making the compound a preferred starting material for CNS-targeted libraries.
- [1] PubChem. 2,6-Dichloro-3-methyl-5-nitropyridine (CID 12265428). XLogP3-AA = 3. https://pubchem.ncbi.nlm.nih.gov/compound/58596-88-6 View Source
- [2] PubChem. 2,6-Dichloro-3-nitropyridine (CID 279486). XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/16013-85-7 View Source
